molecular formula C9H8O5 B11976940 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B11976940
M. Wt: 196.16 g/mol
InChI Key: NBANOCCTBSTANC-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of glyoxylic acid derivatives, which are known to be versatile building blocks in organic synthesis . Compounds with similar structural motifs, such as (4-Methoxyphenyl)glyoxylic acid and other hydroxyphenylacetic acids , are frequently employed as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, 4-Hydroxymandelic acid is a known precursor to the beta-blocker drug atenolol , and glyoxylic acid is involved in formylation reactions to produce compounds like vanillin . Researchers may find this compound valuable for developing novel synthetic pathways, creating new chemical entities for screening, or in materials science research. The α-ketoacid functional group is a critical reactive center that can participate in various transformations. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any consumer applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANOCCTBSTANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as ethanol.
  • Add glyoxylic acid to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role in inhibiting specific enzymes or pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects. The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : Hypothesized as C₉H₈O₅, based on analogs like 2-(4-methoxyphenyl)-2-oxoacetic acid (C₉H₈O₄, ) with an additional hydroxyl group.
  • Functional Groups : Hydroxyl (electron-donating), methoxy (electron-donating), and oxoacetic acid (electron-withdrawing).
  • Synthetic Relevance : Similar compounds are intermediates in pharmaceuticals (e.g., saxagliptin precursor in ) and heterocyclic synthesis ().

Comparison with Structural Analogs

Substituent Effects on Acidity and Reactivity

The acidity of the oxoacetic acid group is influenced by substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the conjugate base, while electron-donating groups (EDGs) reduce it.

Compound Substituents Acidity (Relative) Key Findings Reference
2-(4-Methoxyphenyl)-2-oxoacetic acid 4-OCH₃ Moderate Methoxy (EDG) decreases acidity compared to unsubstituted analogs.
2-(4-Fluorophenyl)-2-oxoacetic acid 4-F High Fluorine (EWG) increases acidity; pKa ~2.5 (estimated).
2-(2,5-Difluorophenyl)-2-oxoacetic acid 2-F, 5-F Very High Dual EWGs further stabilize the conjugate base.
2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid Adamantyl + 3-OH Low Bulky adamantyl group and hydroxyl reduce solubility and acidity.
Target Compound 2-OH, 4-OCH₃ Moderate-Low Competing effects: 2-OH (EDG via resonance) vs. 4-OCH₃ (EDG via induction). N/A

Insights :

  • The target compound’s 2-OH group may engage in intramolecular hydrogen bonding with the oxoacetic acid, slightly enhancing acidity compared to 4-methoxy derivatives .
  • Fluorinated analogs () exhibit stronger acidity due to EWGs, making them more reactive in electrophilic substitutions or decarboxylation ().

Implications for Target Compound :

  • The 2-OH and 4-OCH₃ groups may confer antioxidant properties, as seen in hydroxylated coumarins ().
  • Methoxy groups often improve bioavailability by modulating lipophilicity.

Challenges for Target Compound :

  • Simultaneous introduction of 2-OH and 4-OCH₃ may require protective group strategies to avoid side reactions.

Biological Activity

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid, also known as a derivative of phenolic compounds, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a hydroxyl group and methoxy substituent on the phenyl ring, contributing to its potential therapeutic effects. Research indicates that this compound may exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C10H10O4
  • Molecular Weight : 198.18 g/mol
  • IUPAC Name : 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid

The biological activity of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid is largely attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to exert its effects through the following mechanisms:

  • Antioxidant Activity : The hydroxyl and methoxy groups enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which can contribute to its anti-inflammatory properties.
  • Antimicrobial Action : Studies have suggested that this compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.

Antimicrobial Activity

Research has demonstrated that 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid exhibits significant antimicrobial properties against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound can cause G1 phase arrest in cancer cells, preventing their proliferation.
  • Induction of Apoptosis : It activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.

Case Study :
In a study involving human breast cancer cell lines (MCF-7), treatment with 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid resulted in a significant reduction of cell viability (IC50 = 25 µM) compared to untreated controls, highlighting its potential as a chemotherapeutic agent .

In Vivo Studies

Animal models have been utilized to assess the efficacy of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid in vivo. In a murine model of inflammation, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
Compound Treated80 ± 590 ± 10

These findings suggest that the compound may be effective in reducing inflammation and could be further explored for therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of substituted phenyl precursors with oxoacetic acid derivatives. For example, analogous compounds are synthesized via reactions between substituted hydrazines and 2-oxoacetic acid under controlled pH and temperature (e.g., 0–5°C for electrophilic substitution) . Oxidation of intermediates using potassium permanganate or catalytic methods can introduce the oxo group . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 or 2:1 equivalents of reactants) and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the molecular structure and tautomeric forms of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Identify aromatic protons (δ 6.5–8.0 ppm for hydroxy/methoxy-substituted phenyl) and carbonyl signals (δ 170–180 ppm for oxoacetic acid). Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups may downfield-shift the OH proton .
  • FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirm functional groups. Tautomeric equilibria (keto-enol) can be inferred from splitting patterns in NMR or IR band shifts .
  • HSQC/HMBC: Correlate protons and carbons to resolve ambiguous assignments, particularly for overlapping aromatic signals .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer: Stability is influenced by light, temperature, and humidity. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group . Degradation products (e.g., quinones from autoxidation) can be monitored via HPLC with UV detection (λ = 254–280 nm) . Pre-purge solvents with chelating agents (e.g., EDTA) to minimize metal-catalyzed decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer: Contradictions in NMR/IR data often arise from tautomerism, impurities, or solvation effects. Strategies include:
  • Variable Temperature NMR: Monitor tautomeric shifts by acquiring spectra at 25°C and –40°C .
  • HPLC-MS: Identify impurities with m/z matching byproducts (e.g., dimerization or hydrolysis products) .
  • Computational Modeling: Compare experimental data with DFT-calculated spectra (e.g., Gaussian09) to validate proposed structures .

Q. What reaction mechanisms explain the electrophilic reactivity of the oxoacetic acid moiety in cross-coupling reactions?

  • Methodological Answer: The α-keto group acts as an electrophile due to electron-withdrawing effects, facilitating nucleophilic attacks (e.g., amination or alkylation). Mechanistic studies using isotopic labeling (²H/¹³C) and kinetic isotope effects (KIE) can track bond formation . For example, in decarboxylative couplings, the oxo group stabilizes transition states via resonance, as shown in electrochemical synthesis of heterocycles .

Q. How does the hydroxy-methoxy substitution pattern influence biological activity in enzyme inhibition assays?

  • Methodological Answer: The 2-hydroxy-4-methoxy groups enhance hydrogen bonding with enzyme active sites (e.g., kinases or oxidoreductases). Assay design:
  • Docking Simulations: Use AutoDock Vina to predict binding modes with target proteins (PDB ID: relevant structures).
  • Enzyme Kinetics: Measure IC₅₀ values under varied pH (6.5–8.0) to assess protonation-dependent activity .
  • SAR Studies: Compare analogs (e.g., 3-fluoro or 4-nitro substitutions) to isolate electronic vs. steric effects .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer:
  • Meta-Analysis: Pool data from independent studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .
  • Multivariate Regression: Identify confounding variables (e.g., assay type, cell line) that skew results.
  • QSAR Modeling: Correlate substituent parameters (Hammett σ, logP) with activity trends to reconcile discrepancies .

Q. How can researchers validate the purity of synthesized batches when commercial standards are unavailable?

  • Methodological Answer:
  • Elemental Analysis (EA): Compare experimental C/H/N/O percentages with theoretical values (±0.3% tolerance).
  • Chiral HPLC: Use polysaccharide columns (e.g., Chiralpak IA) to detect enantiomeric impurities .
  • Melting Point Depression: A >2°C deviation from literature values indicates impurities; perform recrystallization until consistent .

Advanced Applications in Materials Science

Q. What strategies optimize this compound’s performance as a ligand in transition-metal catalysis?

  • Methodological Answer:
  • Coordination Studies: Titrate with metal salts (e.g., Cu(II), Pd(II)) and monitor UV-vis spectra for ligand-to-metal charge transfer bands .
  • Catalytic Screening: Test Suzuki-Miyaura coupling efficiency (e.g., aryl halide scope) under aerobic vs. inert conditions .
  • X-ray Crystallography: Resolve metal-ligand complexes to guide steric/electronic tuning .

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